molecular formula C18H33N3O B14717255 2,4,6-Tris[2-(dimethylamino)ethyl]phenol CAS No. 19779-03-4

2,4,6-Tris[2-(dimethylamino)ethyl]phenol

Katalognummer: B14717255
CAS-Nummer: 19779-03-4
Molekulargewicht: 307.5 g/mol
InChI-Schlüssel: XDWHWRIAVCRANP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Tris[2-(dimethylamino)ethyl]phenol is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its significant role as a catalyst in various chemical reactions, particularly in the field of epoxy resin chemistry .

Vorbereitungsmethoden

The synthesis of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol typically involves a Mannich condensation reaction. This process includes the reaction of phenol, formaldehyde, and dimethylamine under vacuum conditions, with the removal of water produced during the reaction . Industrial production methods follow similar principles, ensuring the efficient and scalable production of the compound.

Analyse Chemischer Reaktionen

2,4,6-Tris[2-(dimethylamino)ethyl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4,6-Tris[2-(dimethylamino)ethyl]phenol has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of 2,4,6-Tris[2-(dimethylamino)ethyl]phenol involves its role as a catalyst. The tertiary amine groups facilitate the reaction by stabilizing transition states and intermediates, thereby lowering the activation energy required for the reaction to proceed. This compound interacts with molecular targets such as epoxy groups, enhancing the curing process and improving the properties of the final product .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Tris[2-(dimethylamino)ethyl]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatility and effectiveness as a catalyst in various chemical processes, making it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

19779-03-4

Molekularformel

C18H33N3O

Molekulargewicht

307.5 g/mol

IUPAC-Name

2,4,6-tris[2-(dimethylamino)ethyl]phenol

InChI

InChI=1S/C18H33N3O/c1-19(2)10-7-15-13-16(8-11-20(3)4)18(22)17(14-15)9-12-21(5)6/h13-14,22H,7-12H2,1-6H3

InChI-Schlüssel

XDWHWRIAVCRANP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC1=CC(=C(C(=C1)CCN(C)C)O)CCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.